molecular formula C12H12BrFO2 B15072944 2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol CAS No. 2006278-31-3

2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol

Cat. No.: B15072944
CAS No.: 2006278-31-3
M. Wt: 287.12 g/mol
InChI Key: JKYTUTXSWYOOON-UHFFFAOYSA-N
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Description

2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol is a chemical compound with a complex structure that includes bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a pentyn-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol typically involves multi-step organic reactions. One common approach is to start with the corresponding bromofluoromethoxybenzene derivative and introduce the pentyn-2-ol group through a series of reactions, such as halogenation, substitution, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-fluoro-2-methoxyphenyl)methanol: A related compound with similar structural features but different functional groups.

    5-Bromo-4-fluoro-2-methoxypyridine: Another compound with a similar phenyl ring structure but different substituents.

Uniqueness

2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol is unique due to the presence of the pentyn-2-ol moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

2006278-31-3

Molecular Formula

C12H12BrFO2

Molecular Weight

287.12 g/mol

IUPAC Name

2-(5-bromo-4-fluoro-2-methoxyphenyl)pent-4-yn-2-ol

InChI

InChI=1S/C12H12BrFO2/c1-4-5-12(2,15)8-6-9(13)10(14)7-11(8)16-3/h1,6-7,15H,5H2,2-3H3

InChI Key

JKYTUTXSWYOOON-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C1=CC(=C(C=C1OC)F)Br)O

Origin of Product

United States

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